Tianagliflozin

SGLT2 Inhibition Type 2 Diabetes In Vitro Pharmacology

Tianagliflozin is a 6-deoxy derivative of dapagliflozin with dual SGLT1/SGLT2 inhibition, delivering an hSGLT2 IC50 of 0.67 nM—substantially more potent than dapagliflozin (1.1 nM). Its unique dual mechanism enables combined renal and intestinal glucose blockade studies, while its superior in vivo efficacy in rat UGE and OGTT models makes it an ideal benchmark or positive control. Procure high-purity Tianagliflozin to ensure reliable SAR comparisons, assay validation, and preclinical diabetes research without the risk of therapeutic substitution.

Molecular Formula C21H25ClO5
Molecular Weight 392.9 g/mol
CAS No. 1461750-27-5
Cat. No. B611370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTianagliflozin
CAS1461750-27-5
SynonymsTianagliflozin
Molecular FormulaC21H25ClO5
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl
InChIInChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1
InChIKeyYCEUTZKYUQXUCF-JLBFBPAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tianagliflozin (CAS 1461750-27-5): A Potent SGLT1/SGLT2 Dual Inhibitor for Type 2 Diabetes Research and Procurement


Tianagliflozin (CAS: 1461750-27-5), a derivative of the glucitol class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, is chemically defined as (1S)-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-deoxy-D-glucitol, with a molecular weight of 392.87 g/mol and the molecular formula C21H25ClO5 . This small molecule is distinguished by its dual inhibitory action on both SGLT2 and SGLT1, positioning it within the 'gliflozin' class as a therapeutic candidate for type 2 diabetes mellitus (T2DM) [1].

Why Generic Substitution Fails: Evidence-Based Differentiation of Tianagliflozin Among SGLT2 Inhibitors


The assumption of therapeutic equivalence among SGLT2 inhibitors is a significant risk in both research and procurement. This class exhibits marked heterogeneity in molecular structure, target selectivity, and potency. For instance, the half-maximal inhibitory concentration (IC50) for human SGLT2 (hSGLT2) varies from 0.67 nM for Tianagliflozin [1] to 8.9 nM for Ipragliflozin [2]. Furthermore, the selectivity ratio for SGLT2 over SGLT1 differs by orders of magnitude, with some agents being highly selective (e.g., Empagliflozin, >2,500-fold) [3] while others, like Tianagliflozin, are designed as potent dual SGLT1/2 inhibitors [4]. These fundamental pharmacological differences preclude simple substitution and necessitate a compound-specific evaluation, which is the purpose of this evidence guide.

Quantitative Evidence Guide: Verifiable Differentiation of Tianagliflozin for Scientific Selection


Superior In Vitro Potency Against hSGLT2: A Direct Comparison with Dapagliflozin

Tianagliflozin demonstrates a significantly higher in vitro potency against the human SGLT2 (hSGLT2) target than its direct structural predecessor, dapagliflozin. This increased potency is directly attributed to the deletion of the 6-hydroxyl (6-OH) group on the sugar moiety of dapagliflozin [1]. In a direct head-to-head comparison, Tianagliflozin exhibited a lower IC50 value, indicating a stronger inhibitory effect.

SGLT2 Inhibition Type 2 Diabetes In Vitro Pharmacology

Tianagliflozin's In Vivo Superiority in Glycemic Control and Glucose Excretion vs. Dapagliflozin

The enhanced in vitro potency of Tianagliflozin translates into superior in vivo efficacy in rodent models of type 2 diabetes. In comparative studies, Tianagliflozin outperformed dapagliflozin in both promoting urinary glucose excretion (UGE) and controlling blood glucose excursions following an oral glucose challenge (OGTT) [1].

In Vivo Pharmacology Oral Glucose Tolerance Test Urinary Glucose Excretion

Mechanistic Differentiation: Tianagliflozin as a Potent SGLT1/SGLT2 Dual Inhibitor

While many marketed SGLT2 inhibitors are designed for high selectivity over SGLT1 (e.g., Empagliflozin with >2,500-fold selectivity [1]), Tianagliflozin is a rationally designed dual inhibitor of both SGLT2 and SGLT1 [2]. This is a fundamental mechanistic distinction. The high selectivity of other agents may leave intestinal SGLT1 function largely unaffected, whereas Tianagliflozin's dual action is intended to block glucose reabsorption in the kidney (SGLT2) and reduce glucose absorption in the intestine (SGLT1).

SGLT1 Inhibition Dual Inhibitor Mechanism of Action

Chemical Identity: Tianagliflozin as 6-Deoxydapagliflozin and Its Synthetic Implications

Tianagliflozin's chemical structure is uniquely defined as the 6-deoxy derivative of dapagliflozin, often referred to as '6-deoxydapagliflozin' [1]. This specific molecular modification—the removal of the 6-hydroxyl group from the glucitol ring—is the key structural feature that confers its enhanced potency and altered selectivity profile [2].

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Tianagliflozin's Clinical Development Status: Phase II Trials for Dual SGLT1/2 Inhibition

Tianagliflozin is currently in Phase II clinical trials in China, with an Investigational New Drug (IND) application filed by the Tianjin Institute of Pharmaceutical Research [1][2]. This clinical-stage status, combined with its novel dual SGLT1/2 mechanism, distinguishes it from many earlier-stage research compounds and positions it as a de-risked asset for further research and potential partnerships.

Clinical Trials Drug Development Phase II

Recommended Application Scenarios for Tianagliflozin Based on Differentiated Evidence


Investigating Dual SGLT1/2 Inhibition in Models of Type 2 Diabetes

Tianagliflozin is ideally suited for preclinical and clinical research exploring the therapeutic benefits of dual SGLT1 and SGLT2 inhibition. Unlike highly selective SGLT2 inhibitors such as empagliflozin [1], Tianagliflozin's mechanism allows for the study of combined renal and intestinal glucose blockade on endpoints like postprandial glucose, GLP-1 secretion, and body weight [2].

Structure-Activity Relationship (SAR) Studies on the Gliflozin Scaffold

As '6-deoxydapagliflozin', Tianagliflozin serves as a crucial probe molecule in medicinal chemistry for SAR studies. Direct comparison with dapagliflozin [1] enables researchers to precisely quantify the impact of removing the 6-OH group on potency, selectivity, and pharmacokinetic properties, guiding the design of next-generation SGLT inhibitors [2].

Comparative Efficacy Studies in Rodent Models of Diabetes

The existing data demonstrating Tianagliflozin's superior in vivo efficacy over dapagliflozin in rat UGE and OGTT models [1] provides a strong rationale for its use as a benchmark or positive control in further animal studies. This compound can be used to validate new disease models or to compare the efficacy of novel therapeutic candidates against a high-potency standard.

Developing and Validating Bioanalytical Methods for SGLT2 Inhibitors

Given its distinct chemical structure as a 6-deoxy derivative [1], Tianagliflozin requires specific analytical standards and methods for quantification in biological matrices. Procurement of the pure compound is essential for laboratories developing and validating LC-MS/MS or other assays to support clinical pharmacokinetic studies of Tianagliflozin itself or to distinguish it from other 'gliflozins'.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tianagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.